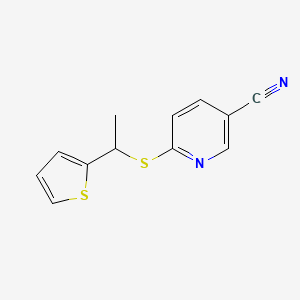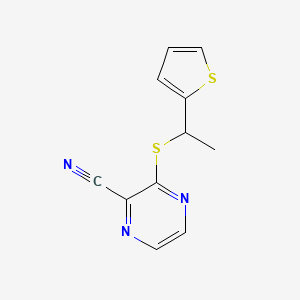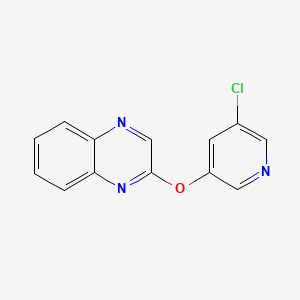
6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives that have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of 6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the modulation of several signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It also modulates the activity of several neurotransmitters such as dopamine, serotonin, and norepinephrine, which are implicated in the pathophysiology of neurological disorders.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in various cell lines. It also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS) in activated microglial cells. In addition, this compound has been shown to improve motor function and cognitive performance in animal models of neurological disorders.
实验室实验的优点和局限性
One of the major advantages of 6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is its potent pharmacological activity. This compound exhibits a high degree of selectivity towards its molecular targets and has a relatively low toxicity profile. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the lack of clinical data on this compound makes it challenging to assess its safety and efficacy in humans.
未来方向
There are several future directions for research on 6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide. One potential direction is to investigate its potential use in the treatment of other inflammatory and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, more studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Finally, clinical trials are needed to assess the safety and efficacy of this compound in humans.
合成方法
The synthesis of 6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide can be achieved through a multistep process. The first step involves the reaction of 2-methoxyethylamine with 2-chloro-5-fluorobenzonitrile to form 2-(2-methoxyethylamino)-5-fluorobenzonitrile. This intermediate is then reduced using sodium borohydride to obtain 2-(2-methoxyethylamino)-5-fluorobenzyl alcohol. The final step involves the reaction of this intermediate with methyl 3,4-dihydroisoquinoline-2-carboxylate in the presence of a coupling agent to form the desired product.
科学研究应用
The potential therapeutic applications of 6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide have been studied extensively in recent years. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antitumor activities in various preclinical studies. It has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-10-13-4-3-12(15)9-11(13)5-7-17(10)14(18)16-6-8-19-2/h3-4,9-10H,5-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPJJVPUIYGPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)NCCOC)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)
![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)
![[2-(5-Methylfuran-2-yl)azepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7593625.png)
![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone](/img/structure/B7593641.png)




![N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7593658.png)
![N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole](/img/structure/B7593671.png)